molecular formula C13H11BrClNO4 B10905551 Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate

Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B10905551
M. Wt: 360.59 g/mol
InChI Key: UZXMCBIZNKOPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenoxy group attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-bromo-4-chlorophenol with an appropriate alkylating agent under basic conditions.

    Formation of the Isoxazole Ring: The phenoxy intermediate is then subjected to cyclization reactions to form the isoxazole ring. This step often involves the use of nitrile oxides and alkenes under specific conditions.

    Esterification: The final step involves the esterification of the isoxazole carboxylic acid with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms and the isoxazole ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE
  • METHYL 2-BROMO-4-OXAZOLECARBOXYLATE

Uniqueness

METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms

Properties

Molecular Formula

C13H11BrClNO4

Molecular Weight

360.59 g/mol

IUPAC Name

methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H11BrClNO4/c1-7-9(12(16-20-7)13(17)18-2)6-19-11-4-3-8(15)5-10(11)14/h3-5H,6H2,1-2H3

InChI Key

UZXMCBIZNKOPGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)OC)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.